molecular formula C12H7NO5S2 B2958140 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate CAS No. 670259-26-4

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate

Cat. No.: B2958140
CAS No.: 670259-26-4
M. Wt: 309.31
InChI Key: QICPCOGLXVWSBM-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is a complex organic compound characterized by the presence of both isoindoline and thiophene moieties

Mechanism of Action

Target of Action

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate is a compound that has been studied for its potential use in diverse fields such as pharmaceutical synthesis .

Mode of Action

It’s worth noting that compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been shown to interact with their targets in a variety of ways . For instance, they can inhibit enzyme activity, bind to receptors, or interact with DNA or RNA .

Biochemical Pathways

Compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been reported to affect various biochemical pathways . These compounds can influence the function of enzymes, receptors, and other proteins, leading to changes in cellular processes .

Pharmacokinetics

In silico admet prediction studies of similar compounds have shown that they adhere to lipinski’s rule of five, indicating good absorption and distribution properties .

Result of Action

Compounds with similar structures, such as n-isoindoline-1,3-dione derivatives, have been reported to exhibit a variety of biological activities . These include potential use in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Action Environment

It’s worth noting that the synthesis, reactivity, and applications of similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied extensively . These studies underscore the need for sustainable and environmentally friendly synthetic approaches in this field .

Preparation Methods

The synthesis of 1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate typically involves the reaction of phthalic anhydride with thiophene-2-sulfonic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted isoindoline and thiophene derivatives .

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate has a wide range of scientific research applications:

Comparison with Similar Compounds

1,3-Dioxoisoindolin-2-yl thiophene-2-sulfonate can be compared with other similar compounds, such as:

    Phthalimide derivatives: These compounds share the isoindoline moiety and are known for their diverse biological activities.

    Thiophene sulfonates: These compounds contain the thiophene-sulfonate group and are used in various chemical and industrial applications.

The uniqueness of this compound lies in its combination of both isoindoline and thiophene moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO5S2/c14-11-8-4-1-2-5-9(8)12(15)13(11)18-20(16,17)10-6-3-7-19-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICPCOGLXVWSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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